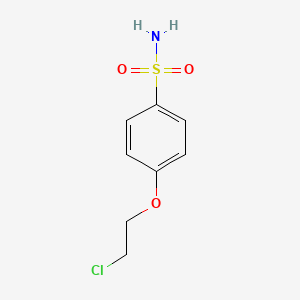
4-(2-Chloroethoxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroethoxy)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H10ClNO3S and its molecular weight is 235.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-(2-Chloroethoxy)benzene-1-sulfonamide can be synthesized through several chemical processes, often involving the reaction of chlorosulfonic acid with 4-chloro-2-(2-chloroethoxy)phenol. The method typically ensures high purity and yields valuable intermediates for further chemical transformations, especially in the synthesis of herbicides and pharmaceuticals .
Agricultural Applications
One of the primary applications of this compound is in the development of herbicides, particularly sulfonylureas. These compounds are known for their effectiveness in controlling a wide range of weeds due to their ability to inhibit specific enzymes involved in plant growth. The synthesis of herbicidal derivatives from this sulfonamide has been documented, highlighting its role as an intermediate in producing potent agricultural chemicals .
Table 1: Herbicidal Activity of Sulfonylureas Derived from this compound
| Herbicide Name | Active Ingredient | Target Weeds | Mechanism of Action |
|---|---|---|---|
| Herbicide A | This compound derivative | Broadleaf weeds | Inhibition of acetolactate synthase |
| Herbicide B | Another sulfonylurea derivative | Grassy weeds | Disruption of amino acid biosynthesis |
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been explored for its anticancer and antimicrobial properties. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines, particularly breast cancer cells. The selectivity and potency against specific targets make it a candidate for further development as an anticancer agent .
Anticancer Activity
Studies have shown that compounds derived from this compound can induce apoptosis in cancer cells while sparing normal cells. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against carbonic anhydrase IX, a target overexpressed in many tumors .
Table 2: Anticancer Activity of Derivatives
| Compound Name | IC50 (nM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 10.93 | Breast Cancer | Inhibition of carbonic anhydrase IX |
| Compound B | 15.06 | Lung Cancer | Induction of apoptosis |
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated. Several studies have reported its effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The compound's ability to disrupt bacterial growth through inhibition of specific metabolic pathways underscores its value in developing new antibacterial agents .
Table 3: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 mg/mL | High |
| Klebsiella pneumoniae | 100 mg/mL | Moderate |
Propiedades
Número CAS |
112289-93-7 |
|---|---|
Fórmula molecular |
C8H10ClNO3S |
Peso molecular |
235.69 g/mol |
Nombre IUPAC |
4-(2-chloroethoxy)benzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO3S/c9-5-6-13-7-1-3-8(4-2-7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) |
Clave InChI |
ZCVVGTWTFIMWBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















